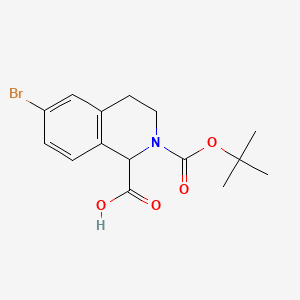

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

Historical Context and Development

The development of this compound is rooted in the broader historical context of tetrahydroisoquinoline chemistry, which has evolved significantly over the past several decades. The tetrahydroisoquinoline scaffold was first recognized for its importance in natural product chemistry, where it appears in numerous alkaloids with diverse biological activities. The systematic study of these compounds led to the development of synthetic methodologies for constructing and modifying tetrahydroisoquinoline derivatives.

The introduction of protecting group chemistry, particularly the tert-butoxycarbonyl protecting group, revolutionized the synthesis of nitrogen-containing heterocycles in the latter half of the twentieth century. This advancement enabled chemists to selectively protect and deprotect nitrogen functionalities, allowing for more sophisticated synthetic strategies. The specific compound under investigation represents the convergence of these synthetic methodologies with the growing interest in brominated heterocycles as versatile synthetic intermediates.

Patent literature indicates that the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives has been of particular interest for pharmaceutical applications. The development of efficient synthetic routes to these compounds has been driven by their potential utility in drug discovery programs. The Chinese patent CN103880745A specifically describes a chemical synthesis method for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using 3-bromophenylacetonitrile as a starting material through a four-step process involving reduction, amidation, ring closure, and hydrolysis.

The historical development of this compound class reflects the evolution of synthetic organic chemistry from simple functional group transformations to complex multi-step syntheses designed to access specific molecular targets. The ability to introduce bromine substituents at specific positions of the tetrahydroisoquinoline ring system represents a significant advancement in synthetic methodology, enabling the preparation of compounds with enhanced reactivity and biological activity potential.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems primarily from its versatility as a synthetic intermediate. The bromine substituent at the 6-position provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which enable the introduction of diverse substituents. This reactivity makes the compound particularly valuable for library synthesis and structure-activity relationship studies in medicinal chemistry research.

In medicinal chemistry, tetrahydroisoquinoline derivatives have demonstrated significant biological potential across multiple therapeutic areas. Research has shown that compounds containing the tetrahydroisoquinoline scaffold exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders. The specific substitution pattern found in this compound provides researchers with opportunities to explore structure-activity relationships and develop new therapeutic agents.

The tert-butoxycarbonyl protecting group plays a crucial role in the compound's synthetic utility. This protecting group is orthogonal to many other protecting groups and can be selectively removed under acidic conditions without affecting other functional groups in the molecule. This selectivity enables complex synthetic sequences where multiple protecting groups may be employed simultaneously. The carboxylic acid functionality provides additional opportunities for derivatization, including amide bond formation and ester synthesis.

The compound's significance is further enhanced by its potential role in the synthesis of more complex molecular architectures. The combination of the reactive bromine substituent, the protected nitrogen functionality, and the carboxylic acid group provides multiple points for chemical modification. This versatility has made the compound attractive to researchers working in pharmaceutical chemistry, where the ability to rapidly generate diverse chemical libraries is essential for drug discovery efforts.

Classification within Tetrahydroisoquinoline Derivatives

This compound belongs to the broader class of substituted tetrahydroisoquinoline derivatives, which represent one of the most important subgroups of isoquinoline alkaloids. Within this classification system, the compound can be categorized as a halogenated tetrahydroisoquinoline derivative due to the presence of the bromine substituent. The specific positioning of the bromine atom at the 6-position places it within the subset of 6-substituted tetrahydroisoquinolines.

The presence of the tert-butoxycarbonyl protecting group classifies the compound as a protected amino acid derivative. This classification is significant because it indicates the compound's potential utility in peptide synthesis and related applications where amino acid building blocks are required. The protecting group chemistry associated with these compounds has been extensively developed, providing researchers with well-established protocols for their manipulation.

From a functional group perspective, the compound represents a multifunctional derivative containing both electrophilic and nucleophilic reactive sites. The bromine substituent provides electrophilic character, making the compound susceptible to nucleophilic substitution and cross-coupling reactions. The carboxylic acid functionality contributes nucleophilic character and can participate in condensation reactions to form amides and esters.

The compound also falls within the category of amino acid analogs, specifically non-proteinogenic amino acids. This classification is based on the presence of both the nitrogen functionality and the carboxylic acid group, arranged in a configuration that mimics natural amino acids while providing additional structural complexity. Such amino acid analogs have found extensive use in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

| Classification Category | Specific Classification |

|---|---|

| Chemical Class | Tetrahydroisoquinoline derivative |

| Substitution Pattern | 6-Bromo-substituted |

| Functional Groups | Protected amino acid |

| Synthetic Utility | Cross-coupling substrate |

| Structural Type | Bicyclic nitrogen heterocycle |

Chemical Registry Information and Nomenclature

The chemical registry information for this compound provides essential identification data for researchers and chemical suppliers. The compound is registered under the Chemical Abstracts Service number 1260638-11-6, which serves as its unique identifier in chemical databases worldwide. This registration number enables precise identification and eliminates ambiguity when referencing the compound in scientific literature and commercial transactions.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry guidelines, with the full name being this compound. Alternative naming conventions include variations such as 6-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which emphasize different aspects of the molecular structure. The compound is also referenced by trade names and catalog numbers from various chemical suppliers.

The molecular descriptor language provides additional identification tools for the compound. The Simplified Molecular Input Line Entry System representation is recorded as CC(C)(C)OC(=O)N1CCc2cc(ccc2C1C(=O)O)Br, which encodes the complete molecular structure in a linear format. The International Chemical Identifier key QSMPYYITXKRKLS-UHFFFAOYSA-N provides another unique identifier that can be used for database searches and chemical informatics applications.

Database entries for the compound include registration in PubChem under Compound Identification Number 71463885. The compound is also cataloged with MDL number MFCD04114851, which is used by chemical suppliers and research institutions for inventory management. European Community number classification and other regional registry systems provide additional identification frameworks for international chemical commerce and regulatory compliance.

| Registry Information | Value |

|---|---|

| Chemical Abstracts Service Number | 1260638-11-6 |

| PubChem Compound Identification | 71463885 |

| MDL Number | MFCD04114851 |

| Molecular Formula | C15H18BrNO4 |

| Molecular Weight | 356.21 g/mol |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCc2cc(ccc2C1C(=O)O)Br |

| International Chemical Identifier Key | QSMPYYITXKRKLS-UHFFFAOYSA-N |

Eigenschaften

IUPAC Name |

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMPYYITXKRKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855748 | |

| Record name | 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260638-11-6 | |

| Record name | 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Synthesis of 6-Bromo-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

The carboxylic acid moiety is introduced via cyclization and hydrolysis. A patent (CN103880745A) outlines a four-step process starting from 3-bromophenylacetonitrile :

-

Reduction : Catalytic hydrogenation with Raney nickel in methanol yields 3-bromophenethylamine .

-

Amidation : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) forms 3-bromophenethyl carbamate .

-

Cyclization : Treatment with 2-ketoacetic acid and concentrated sulfuric acid in tetrahydrofuran (THF) generates 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Hydrolysis : Acidic hydrolysis (e.g., H₂SO₄) removes the methyl ester, yielding the carboxylic acid.

Step 2: BOC Protection of the Amine

The secondary amine is protected using di-tert-butyl dicarbonate (BOC₂O) under basic conditions. In a representative procedure:

-

Reagents : 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, BOC₂O, DIPEA (N,N-diisopropylethylamine).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with phosphoric acid, extracted with ethyl acetate, and purified via column chromatography (EtOAc/heptane).

Key Data :

| Starting Material | Reagents | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 6-Bromo-THIQ-1-COOH | BOC₂O, DIPEA | THF | 24 | 88% |

Challenges :

-

Regiochemical Purity : Competing 8-bromo isomer formation necessitates chromatographic separation.

-

Acid Sensitivity : The BOC group requires neutral to slightly basic conditions to prevent deprotection during workup.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

This route constructs the tetrahydroisoquinoline scaffold while sequentially introducing functional groups.

Step 1: Reduction to 3-Bromophenethylamine

Step 2: Carbamate Formation

Step 3: Cyclization with 2-Ketoacetic Acid

Step 4: Hydrolysis and BOC Protection

-

Hydrolysis : 6 M H₂SO₄, reflux, 6 hours.

-

BOC Protection : As described in Method 1.

Overall Yield : ~60% (four steps).

Advantages :

-

Uses commercially available starting materials.

-

Avoids handling sensitive intermediates.

Disadvantages :

-

Lengthy purification steps due to byproduct formation during cyclization.

Reductive Amination and Lithiation Strategy

A literature method (Tetrahedron 2009) employs lithiation to construct the tetrahydroisoquinoline core:

Step 1: Lithiation of 2-Methylarylidene-tert-Butylamine

-

Base : LDA (lithium diisopropylamide).

-

Electrophile : DMF (N,N-dimethylformamide) for formylation.

-

Intermediate : 3-Bromo-6-methylbenzaldehyde tert-butylimine .

Step 2: Reductive Amination

-

Reducing Agent : Sodium cyanoborohydride.

-

Solvent : Methanol.

-

Product : 6-Bromo-1,2,3,4-tetrahydroisoquinoline .

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Direct BOC Protection | Carboxylic acid synthesis → BOC | 88% | High yield, minimal steps | Isomer separation required |

| Multi-Step Synthesis | Nitrile reduction → cyclization | 60% | Uses inexpensive reagents | Low overall yield |

| Reductive Amination | Lithiation → reductive amination | 70% | Flexible functionalization | Sensitive to oxidation conditions |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and Boc group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are compared below with analogous tetrahydroisoquinoline derivatives.

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Functional Group Influence on Reactivity

- Boc vs. Trifluoroacetyl Protection : The Boc group in the target compound provides steric protection and moderate electron-donating effects, enhancing stability during synthesis. In contrast, the trifluoroacetyl group in the analogue () is electron-withdrawing, increasing susceptibility to hydrolysis and reducing compatibility with basic conditions .

- Bromine Position : The 6-bromo substitution in the target compound offers a regioselective site for cross-coupling reactions, unlike the 8-bromo isomer observed in , which may form as a byproduct during synthesis .

Synthetic Utility The target compound’s carboxylic acid group (position 1) enables conjugation with amines or alcohols, while the Boc group allows selective deprotection for further amine functionalization. This dual functionality is absent in simpler analogues like 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (), which lacks protective groups . Synthesis methods for the target compound likely parallel those in , where cesium carbonate in dimethylacetamide facilitates coupling under inert conditions .

Stability and Handling

- The Boc group improves shelf life compared to unprotected amines (e.g., ) by reducing oxidative degradation. However, the trifluoroacetyl analogue () requires stringent anhydrous conditions due to its hydrolytic instability .

Biologische Aktivität

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1260638-11-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.21 g/mol. Its structure includes a bromine atom at the 6-position, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and Boc group can modulate the compound's binding affinity to enzymes or receptors, while the carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions. These interactions are crucial for its potential therapeutic effects.

Biological Activity Overview

Research has indicated that compounds related to tetrahydroisoquinoline structures exhibit a range of biological activities including:

- Dopaminergic Activity : Similar compounds have shown selective activation of dopamine receptors, particularly D2 receptors, which are implicated in several neuropsychiatric disorders .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, suggesting potential applications in neuroprotection .

- Antimicrobial Effects : Preliminary studies indicate that certain tetrahydroisoquinoline derivatives possess antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Lacks Boc group | Moderate D2 receptor activity |

| 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Lacks bromine atom | Lower receptor affinity |

| 6-Chloro-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Contains chlorine instead of bromine | Variable biological activity |

The presence of both the bromine atom and the Boc protecting group in our target compound enhances its unique reactivity and potential for selective modifications in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

- Dopamine Receptor Studies : Research focused on D2 dopamine receptor agonists has shown that modifications in the tetrahydroisoquinoline scaffold can lead to significant changes in receptor selectivity and efficacy . The compound's ability to selectively activate Gi/o-mediated pathways over β-arrestin pathways highlights its potential as a therapeutic agent for conditions like schizophrenia.

- Antioxidant Activity : A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antioxidant properties through free radical scavenging assays. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

- Antimicrobial Research : Investigations into antimicrobial activity revealed that some tetrahydroisoquinolines showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. This indicates a potential for developing new antimicrobial agents based on this chemical framework .

Q & A

Q. What are the key synthetic strategies for preparing 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The synthesis typically involves bromination of a tetrahydroisoquinoline precursor followed by Boc (tert-butoxycarbonyl) protection. For example, bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous tetrahydroquinoline derivatives . The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine to protect the amine functionality, ensuring stability during subsequent reactions .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group serves as a protective moiety for the secondary amine, preventing unwanted side reactions (e.g., oxidation or nucleophilic attacks) during synthetic modifications. Its steric bulk enhances regioselectivity in coupling reactions, while its acid-labile nature allows for facile deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) .

Q. What purification methods are recommended for isolating high-purity samples of this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is commonly used for purification. For large-scale preparations, recrystallization from solvents like dichloromethane/hexane mixtures may improve yield and purity. Analytical HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the bromine substitution (via deshielding of adjacent protons) and Boc group integration (e.g., tert-butyl signals at ~1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H] at m/z 356.216 for CHBrNO) .

- IR Spectroscopy : Carboxylic acid (C=O stretch at ~1700 cm) and Boc carbonyl (1680–1700 cm) peaks are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent decomposition. Use desiccants to minimize moisture absorption, which can hydrolyze the Boc group. Handle in a fume hood with PPE (gloves, goggles, lab coat) due to potential irritancy .

Advanced Research Questions

Q. What stereochemical considerations arise during the synthesis of this compound, and how can they be addressed?

The tetrahydroisoquinoline core may adopt multiple conformations, potentially leading to diastereomer formation during bromination or Boc protection. Chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. Computational modeling (DFT) aids in predicting favorable transition states to optimize stereoselectivity .

Q. How does this compound interact with biological targets in antimicrobial or anti-inflammatory studies?

The bromine atom enhances electrophilicity, enabling potential interactions with cysteine residues in microbial enzymes. The carboxylic acid moiety may chelate metal ions critical for bacterial growth. In vitro assays (e.g., MIC testing against S. aureus) and molecular docking studies (e.g., COX-2 inhibition) are recommended to validate activity .

Q. What advanced analytical methods can resolve contradictions in reported synthetic yields?

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and identifies side products.

- Kinetic Studies : Variable-temperature NMR elucidates reaction pathways, helping reconcile discrepancies in yield optimization (e.g., solvent effects on bromination efficiency) .

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Waste Management : Neutralize acidic byproducts (e.g., HBr from bromination) with sodium bicarbonate before disposal.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for Boc protection to reduce toxicity .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.